molecular formula C24H18O3 B14992750 3-(2-naphthyl)-5-propyl-7H-furo[3,2-g]chromen-7-one

3-(2-naphthyl)-5-propyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B14992750
M. Wt: 354.4 g/mol
InChI Key: FZYXQKDDXQFABB-UHFFFAOYSA-N
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Description

3-(2-naphthyl)-5-propyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a naphthalene moiety, a furan ring, and a chromenone core, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-naphthyl)-5-propyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common approach is the use of 2-naphthol as a starting material, which undergoes a series of reactions including alkylation, cyclization, and condensation to form the desired compound . The reaction conditions often involve the use of catalysts such as Brønsted acids and solvents like acetone or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of eco-friendly solvents and catalysts, are also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(2-naphthyl)-5-propyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

3-(2-naphthyl)-5-propyl-7H-furo[3,2-g]chromen-7-one has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and dyes.

Mechanism of Action

The mechanism of action of 3-(2-naphthyl)-5-propyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-naphthyl)-5-propyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific combination of a naphthalene moiety, a furan ring, and a chromenone core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C24H18O3

Molecular Weight

354.4 g/mol

IUPAC Name

3-naphthalen-2-yl-5-propylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C24H18O3/c1-2-5-17-11-24(25)27-23-13-22-20(12-19(17)23)21(14-26-22)18-9-8-15-6-3-4-7-16(15)10-18/h3-4,6-14H,2,5H2,1H3

InChI Key

FZYXQKDDXQFABB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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